4-Methoxybutane-2-sulfonyl chloride
Description
Contextualizing Alkanesulfonyl Chlorides in Contemporary Chemical Research
Alkanesulfonyl chlorides are a subclass of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an alkyl chain. wikipedia.orgwikipedia.org These compounds are highly reactive electrophiles, primarily serving as precursors to sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgwikipedia.org The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of therapeutic agents. orgsyn.orgucl.ac.uk
Modern synthetic methods have advanced beyond traditional, often harsh, preparative conditions, now offering milder and more selective routes to sulfonyl chlorides. These include oxidative chlorination of thiols and the use of reagents like N-chlorosuccinimide (NCS). The versatility of sulfonyl chlorides is further highlighted by their participation in radical reactions and their ability to react with a wide range of unsaturated compounds. magtech.com.cn
Structural Distinctiveness and Research Significance of Methoxybutane-Derived Sulfonyl Chlorides
4-Methoxybutane-2-sulfonyl chloride, with the CAS number 1250276-93-7, possesses a unique molecular architecture that distinguishes it from more common alkanesulfonyl chlorides. sigmaaldrich.com Its structure features a methoxy (B1213986) group on the butane (B89635) chain, which can influence the compound's reactivity, solubility, and the properties of its derivatives. The presence of the ether functional group may offer opportunities for intramolecular reactions or chelation, and it can impact the pharmacokinetic profile of resulting sulfonamides in medicinal chemistry applications.
The sulfonyl chloride group is located at the second position of the butane chain, creating a chiral center. This chirality means the compound can exist as two distinct enantiomers, opening avenues for asymmetric synthesis and the development of stereospecific reactions.
Overview of Key Research Areas for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several key areas for future investigation:
Synthesis of Novel Sulfonamides: A primary application would be its reaction with a diverse range of primary and secondary amines to generate novel sulfonamides. wikipedia.org The resulting compounds, incorporating the methoxybutyl moiety, could be screened for biological activity.
Preparation of Sulfonate Esters: Its reaction with various alcohols would yield sulfonate esters. These esters can be valuable intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions.
Exploration in Asymmetric Synthesis: The chiral nature of the molecule invites research into the stereoselective synthesis of its enantiomers and their subsequent use in creating enantiomerically pure target molecules.
Physicochemical Properties and Spectroscopic Data
Detailed experimental data for this compound is limited. However, based on its structure and data for analogous compounds, the following properties can be predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₅H₁₁ClO₃S | uni.lu |
| Molecular Weight | 186.66 g/mol | |
| Appearance | Expected to be a liquid | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents | wikipedia.org |
| ¹H NMR Spectroscopy | The proton on the carbon bearing the sulfonyl group (C2) is expected to be significantly deshielded. The protons on the adjacent methylene (B1212753) (C3) and methoxy (CH₃O-) groups would show characteristic shifts. | |
| ¹³C NMR Spectroscopy | The carbon atom attached to the sulfonyl chloride group (C2) would be significantly downfield. Distinct signals for the other four carbon atoms would be expected. | |
| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be expected around 1375 and 1185 cm⁻¹. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybutane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBKXSMYTWRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250276-93-7 | |
| Record name | 4-methoxybutane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methoxybutane 2 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct methods for the synthesis of 4-methoxybutane-2-sulfonyl chloride involve the introduction of the sulfonyl chloride group in a single conceptual step from a suitable precursor. These approaches are often favored for their atom and step economy.
Synthesis from Precursor Alcohols with Chlorosulfonic Acid or Thionyl Chloride
The direct conversion of the corresponding alcohol, 4-methoxybutan-2-ol, represents a primary route to this compound. This transformation can be achieved using classic chlorinating agents such as chlorosulfonic acid and thionyl chloride.
When employing chlorosulfonic acid , the alcohol reacts, typically in an inert solvent, to form an intermediate alkyl sulfonate, which is then converted to the sulfonyl chloride upon further reaction. The use of an excess of chlorosulfonic acid can drive the reaction to completion. pageplace.de
Thionyl chloride (SOCl₂) offers another well-established method. The reaction of an alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, proceeds through a chlorosulfite intermediate which then rearranges to the desired sulfonyl chloride. A Chegg post suggests the feasibility of reacting (S)-4-methoxybutan-2-ol with thionyl chloride in the presence of pyridine to yield the corresponding chloride, implying a similar pathway for sulfonyl chloride formation is plausible. chegg.com
| Reagent | Typical Conditions | Precursor | Product |
| Chlorosulfonic Acid | Inert solvent (e.g., CH₂Cl₂), controlled temperature | 4-Methoxybutan-2-ol | This compound |
| Thionyl Chloride | Pyridine or other base, inert solvent | 4-Methoxybutan-2-ol | This compound |
Oxidative Chlorination from Organosulfur Precursors (Thiols, Disulfides, Isothiourea Salts)
A powerful and versatile strategy for the synthesis of sulfonyl chlorides is the oxidative chlorination of various organosulfur precursors. These methods are often milder and more functional group tolerant than traditional approaches.
From Thiols and Disulfides: The direct oxidation of 4-methoxybutane-2-thiol (B15267830) or its corresponding disulfide, bis(4-methoxybutan-2-yl) disulfide, provides a direct entry to the target sulfonyl chloride. A variety of oxidizing systems have been developed for this transformation. Common household bleach (sodium hypochlorite, NaOCl) in the presence of an acid is an economical and environmentally friendly option. Other effective reagents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and sodium chlorite (B76162) (NaClO₂). organic-chemistry.orgchemspider.comresearchgate.net The combination of hydrogen peroxide with a chlorine source like HCl or TMSCl also serves as a "green" and efficient system for this conversion. organic-chemistry.org
From S-Alkyl Isothiourea Salts: An advantageous route involves the use of S-(4-methoxybutan-2-yl)isothiourea salts as precursors. These salts are readily prepared from the corresponding alkyl halide (e.g., 2-bromo-4-methoxybutane) and thiourea. The subsequent oxidative chlorosulfonation can be achieved using reagents like bleach (NaOCl) or N-chlorosuccinimide (NCS), offering a safe and high-yielding pathway to the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method avoids the handling of odorous thiols.
| Precursor | Oxidizing System | Typical Conditions |
| 4-Methoxybutane-2-thiol | NaOCl / Acid | Aqueous media, controlled temperature |
| bis(4-methoxybutan-2-yl) disulfide | NCS / H₂O | Acetonitrile (B52724)/water, room temperature |
| S-(4-methoxybutan-2-yl)isothiourea salt | NaClO₂ / HCl | Acetonitrile, controlled temperature |
| 4-Methoxybutane-2-thiol | H₂O₂ / HCl | Aqueous media |
Mechanistic Pathways in Oxidative Chlorosulfonation Reactions
The mechanism of oxidative chlorosulfonation of organosulfur precursors generally involves the initial formation of a sulfur-chlorine bond followed by oxidation of the sulfur center.
In the case of thiols , the reaction with an electrophilic chlorine source (e.g., from NaOCl/HCl or NCS) generates a sulfenyl chloride intermediate (RSCl). This is then successively oxidized to a sulfinyl chloride (RSOCl) and finally to the sulfonyl chloride (RSO₂Cl). Water is typically required for the hydrolysis of the chlorinating agent and to provide the oxygen atoms for the sulfonyl group.
For S-alkyl isothiourea salts , the reaction with a chlorinating agent like bleach is believed to proceed through the formation of chlorinium ions (Cl⁺) which oxidize the sulfur atom. A series of intermediate steps involving the cleavage of the C-S bond and further oxidation leads to the final sulfonyl chloride product. organic-chemistry.org This pathway offers a practical advantage by starting from more stable and less volatile precursors.
Indirect Synthetic Routes
Indirect routes to this compound involve the transformation of other sulfur-containing functional groups that are themselves derived from precursors like thiols or sulfonic acids. These multi-step sequences can be advantageous when direct methods are not feasible or when late-stage functionalization is desired.
Transformation from Sulfonyl Hydrazides
Sulfonyl hydrazides are stable, crystalline solids that can serve as convenient precursors to the more reactive sulfonyl chlorides. The transformation of 4-methoxybutane-2-sulfonyl hydrazide to the corresponding sulfonyl chloride can be readily achieved under mild conditions. A particularly effective method involves the treatment of the sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature. mdpi.com This approach is characterized by its simplicity, high yields, and clean reaction profiles.
| Precursor | Reagent | Typical Conditions |
| 4-Methoxybutane-2-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Acetonitrile, room temperature |
Late-Stage Sulfonyl Chloride Formation from Sulfonamides via Activating Reagents
In the context of complex molecule synthesis, it is often desirable to introduce a reactive functional group like a sulfonyl chloride at a late stage. Methods have been developed to convert stable primary sulfonamides into sulfonyl chlorides. One such innovative approach utilizes a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion to the sulfonyl chloride in the presence of a chloride source like magnesium chloride. This method is notable for its mild conditions and high functional group tolerance, making it suitable for the late-stage modification of complex molecules containing a sulfonamide moiety.
| Precursor | Activating Reagent | Chloride Source | Typical Conditions |
| 4-Methoxybutane-2-sulfonamide | Pyry-BF₄ | MgCl₂ | Organic solvent, room temperature |
Stereoselective Synthesis and Chiral Control in this compound Formation
The introduction of a stereocenter at the sulfur atom or at the carbon backbone of this compound requires sophisticated synthetic strategies. The following sections delve into the key approaches for achieving stereoselectivity in the synthesis of related sulfinyl and sulfonyl chlorides, which are directly applicable to the target molecule.
Strategies for Enantiomerically Enriched Sulfinyl Halides
Enantiomerically enriched sulfinyl halides are valuable intermediates that can be converted to a variety of chiral sulfur compounds with high stereochemical fidelity. The primary challenge in their synthesis lies in controlling the stereochemistry at the sulfur atom.
One of the most effective methods for preparing enantiopure sulfinates, which are precursors to sulfinyl chlorides, is the Andersen-Mori-Solladié method. This classical approach involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates. These diastereomers can then be separated by crystallization and subsequently converted to the desired enantiomerically pure sulfinyl chloride. nih.gov
A more direct approach to enantiomerically enriched sulfinyl halides involves the kinetic resolution of racemic sulfinyl chlorides. This can be achieved using chiral catalysts. For instance, the dynamic kinetic resolution of racemic tert-butanesulfinyl chloride has been accomplished using a chiral peptide catalyst in the presence of an alcohol, leading to the formation of enantiomerically enriched sulfinates. nih.gov
Another strategy is the diastereoselective oxidation of sulfenates derived from chiral alcohols. The oxidation of sulfenates prepared from chiral alcohols and a sulfenyl chloride can proceed with a degree of diastereoselectivity, which is influenced by the choice of the chiral auxiliary and the oxidizing agent. nih.gov
The following table summarizes some of the key strategies for the synthesis of enantiomerically enriched sulfinyl compounds:
| Strategy | Description | Key Features |
| Andersen-Mori-Solladié Method | Reaction of a sulfinyl chloride with a chiral alcohol to form separable diastereomeric sulfinates. | Relies on fractional crystallization; provides access to enantiomerically pure compounds. |
| Kinetic Resolution | Enantioselective reaction of a racemic sulfinyl halide with a chiral reagent or catalyst. | Can provide high enantiomeric excess for the unreacted sulfinyl halide or the product. |
| Diastereoselective Oxidation | Oxidation of a sulfenate ester bearing a chiral auxiliary. | The level of stereocontrol depends on the chiral auxiliary and the oxidant. |
Asymmetric Induction in the Formation of Chiral Sulfonyl Chlorides
The direct asymmetric synthesis of sulfonyl chlorides, where the chirality is introduced at the sulfur atom during the formation of the sulfonyl chloride functionality, is a more challenging endeavor. However, several strategies have been explored that offer pathways to chiral sulfonyl compounds, which can then be converted to the corresponding sulfonyl chlorides.
One conceptual approach is the asymmetric oxidation of a suitable sulfur-containing precursor, such as a thiol or a sulfide (B99878), directly to the sulfonyl chloride. While the direct, highly enantioselective catalytic oxidation to a sulfonyl chloride remains a significant challenge, the oxidation of sulfides to chiral sulfoxides is a well-established field. nih.gov These chiral sulfoxides can, in principle, be further oxidized to chiral sulfones, which could then be converted to the target sulfonyl chloride, although this multi-step sequence may be inefficient.
A more promising strategy involves the desymmetrization of prochiral substrates. For instance, the enantioselective hydrolysis of in-situ generated symmetric aza-dichlorosulfonium species has been reported for the preparation of chiral sulfonimidoyl chlorides, which are structurally related to sulfonyl chlorides. acs.orgresearchgate.net This type of desymmetrization approach could potentially be adapted for the synthesis of chiral sulfonyl chlorides.
Furthermore, the reaction of a sulfonamide with thionyl chloride and pyridine has been shown to yield a sulfonyl chloride. drexel.edu If a chiral, non-racemic sulfonamide is used as the starting material, this could provide a route to a chiral sulfonyl chloride, provided the reaction proceeds with retention or predictable inversion of configuration.
Recent advances in photoredox catalysis have also opened new avenues for the asymmetric synthesis of sulfones. For example, the enantioselective addition of sulfonyl radicals, generated from achiral sulfonyl chlorides, to α,β-unsaturated carbonyl compounds has been achieved using a chiral nickel catalyst. rsc.orgrsc.orgnih.govresearchgate.net While this method creates a chiral center on the carbon backbone rather than at the sulfur atom, it demonstrates the potential of modern catalytic methods to control stereochemistry in reactions involving sulfonyl chlorides.
The table below outlines some conceptual and emerging strategies for asymmetric induction in the formation of chiral sulfonyl compounds:
| Strategy | Description | Potential for this compound |
| Asymmetric Oxidation | Enantioselective oxidation of a prochiral thiol or sulfide precursor. | Challenging to achieve direct, highly enantioselective oxidation to the sulfonyl chloride. |
| Desymmetrization | Enantioselective reaction on a prochiral molecule containing two equivalent functional groups. | A potential route if a suitable prochiral precursor to this compound can be designed. |
| From Chiral Precursors | Conversion of an existing chiral sulfur-containing compound (e.g., a chiral sulfonamide) to the sulfonyl chloride. | Feasible if the starting chiral precursor is accessible and the conversion is stereospecific. |
| Catalytic Asymmetric Sulfonylation | Enantioselective reaction involving an achiral sulfonyl chloride and a prochiral substrate. | Applicable for introducing chirality on the carbon backbone of the molecule. rsc.orgrsc.orgnih.govresearchgate.net |
Mechanistic Investigations of 4 Methoxybutane 2 Sulfonyl Chloride Reactivity
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
Nucleophilic substitution at the sulfonyl sulfur atom is a primary reaction pathway for sulfonyl chlorides. The mechanism of this substitution can vary depending on the substrate, nucleophile, and solvent conditions.
S_N2 Mechanistic Pathways in Solvolysis of Alkane Sulfonyl Chlorides
The solvolysis of most alkanesulfonyl chlorides, in the absence of a tertiary alkyl group attached to the sulfur, generally proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. nih.gov This pathway is characterized by a concerted process where the nucleophile attacks the sulfur center at the same time as the chloride leaving group departs. nih.govpressbooks.pub This is in contrast to a stepwise S_N1 mechanism, which would involve the formation of a sulfonyl cation intermediate. nih.govwikipedia.org The formation of such cations is generally considered unfavorable under typical solvolytic conditions due to the high heterolytic bond-dissociation energies of sulfonyl chlorides. beilstein-journals.orgnih.gov
Evidence for the S_N2 pathway comes from various kinetic studies. For instance, the rates of solvolysis for many primary and secondary alkanesulfonyl chlorides show a dependence on the concentration of both the sulfonyl chloride and the nucleophile, which is characteristic of a bimolecular rate-determining step. lscollege.ac.in The reaction proceeds with an inversion of configuration at the sulfur center, a hallmark of the S_N2 mechanism. masterorganicchemistry.com The transition state for this process is thought to be a trigonal bipyramidal structure where the nucleophile and the leaving group are in apical positions. pressbooks.pub
Application of the Extended Grunwald-Winstein Equation to Solvolysis Kinetics
The extended Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions by quantifying the influence of solvent nucleophilicity and ionizing power on the reaction rate. beilstein-journals.orgwikipedia.org The equation is expressed as:
log(k/k₀) = lN + mY
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the reaction to the solvent nucleophilicity parameter (N).
m is the sensitivity of the reaction to the solvent ionizing power parameter (Y).
For the solvolysis of sulfonyl chlorides, including those with structures similar to 4-methoxybutane-2-sulfonyl chloride, correlations using the extended Grunwald-Winstein equation typically show significant sensitivity to both solvent nucleophilicity (l > 0) and ionizing power (m > 0). beilstein-journals.orgnih.gov This is consistent with an S_N2 mechanism where both bond-making (nucleophilic attack) and bond-breaking (leaving group departure) are important in the transition state. nih.gov Poor correlations are generally observed when only the ionizing power (Y) is considered, further supporting a bimolecular pathway. beilstein-journals.org For many alkanesulfonyl chlorides, the 'l' values are substantial, indicating a high degree of nucleophilic participation from the solvent. beilstein-journals.org
Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Sulfonyl Chlorides
| Sulfonyl Chloride | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism |
| Methanesulfonyl chloride | ~1.0 | ~0.5 | S_N2 |
| Ethanesulfonyl chloride | ~1.0 | ~0.5 | S_N2 |
| Benzenesulfonyl chloride | ~0.7 | ~0.6 | S_N2 |
Note: The values presented are approximate and can vary depending on the specific solvent systems and temperatures studied. Data is generalized from typical values for alkanesulfonyl and arenesulfonyl chlorides.
Kinetic Solvent Isotope Effects in Sulfonyl Transfer Reactions
Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), provide further mechanistic details. scispace.com For sulfonyl transfer reactions proceeding via an S_N2 mechanism, the KSIE (k_H/k_D) is typically close to or slightly above 1. scispace.com A value greater than 1, known as a normal isotope effect, suggests that the O-H bond of the solvent is being broken in the rate-determining step, which is consistent with the solvent acting as a nucleophile. mdpi.comsemanticscholar.org
In some cases, inverse isotope effects (k_H/k_D < 1) have been observed, which can indicate a pre-equilibrium step or a change in the transition state structure. mdpi.comsemanticscholar.org For the solvolysis of many sulfonyl chlorides, the observed KSIE values are in a range that supports a mechanism where the solvent acts as a nucleophile in the rate-determining step, consistent with the S_N2 pathway. scispace.comnih.gov
Influence of Steric and Electronic Factors on Substitution Rates
The rate of nucleophilic substitution at the sulfonyl sulfur is influenced by both steric and electronic factors of the alkyl or aryl group attached to the sulfonyl moiety.
Steric Effects: Increased steric bulk around the sulfonyl group generally hinders the approach of the nucleophile, leading to a decrease in the reaction rate for an S_N2 reaction. pearson.com However, in some cases, such as with ortho-alkyl substituted arenesulfonyl chlorides, an unexpected acceleration of the reaction has been observed. mdpi.comnih.gov This has been attributed to a rigid and sterically compressed ground state structure, which is relieved in the transition state. mdpi.comnih.gov For alkanesulfonyl chlorides like this compound, the steric hindrance around the secondary carbon atom would be expected to play a role in its reactivity compared to a primary analogue like methanesulfonyl chloride.
Radical-Mediated Transformations Involving Sulfonyl Chlorides
Beyond nucleophilic substitution, sulfonyl chlorides can also undergo reactions involving radical intermediates.
Generation and Reactivity of Sulfonyl Radicals from this compound
Sulfonyl radicals (RSO₂) can be generated from sulfonyl chlorides (RSO₂Cl) through various methods, including photoredox catalysis. rsc.orgcam.ac.uk In this process, a photocatalyst, upon excitation by visible light, can induce the homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical. rsc.org
Once generated, sulfonyl radicals are versatile intermediates that can participate in a variety of transformations, such as addition to alkenes and alkynes. magtech.com.cn For instance, the sulfonyl radical derived from a compound like this compound could add across a double bond to form a new carbon-sulfur bond, leading to the synthesis of sulfones. The reactivity of the sulfonyl radical is influenced by the nature of the 'R' group. These radical reactions provide an alternative pathway for the functionalization of organic molecules using sulfonyl chlorides. magtech.com.cn
Role of Photoactive Electron Donor–Acceptor Complexes in Radical Sulfonylation
The generation of sulfonyl radicals from sulfonyl chlorides via photoactive electron donor-acceptor (EDA) complexes is a modern and sustainable strategy in organic synthesis. nih.govnih.gov This method allows for radical sulfonylation reactions under mild, visible-light-mediated conditions, often without the need for a photocatalyst. rsc.orgrsc.org
In this mechanism, the sulfonyl chloride, such as this compound, acts as the electron acceptor. It forms a non-covalent EDA complex with a suitable electron donor molecule. Upon irradiation with visible light, a single-electron transfer (SET) is induced from the donor to the acceptor within the complex. This electron transfer prompts the homolytic cleavage of the sulfur-chlorine bond in the sulfonyl chloride, generating a reactive sulfonyl radical (R-SO₂•) and a chloride anion.
This radical generation strategy is versatile and has been applied to various transformations, including the hydrosulfonylation of alkenes. While the principles have been demonstrated for a wide array of sulfonyl chlorides, the extension to secondary alkyl sulfonyl chlorides like the structurally similar butane-2-sulfonyl chloride is a key area of research. The generated 4-methoxybutane-2-sulfonyl radical can then engage in subsequent radical addition reactions to form new carbon-sulfur bonds.
Table 1: Components and Roles in a Typical EDA Complex-Mediated Radical Sulfonylation
| Component | Role | Example |
| Electron Acceptor | Forms the sulfonyl radical upon photo-excitation. | This compound |
| Electron Donor | Forms the EDA complex with the sulfonyl chloride. | Alkenes, Iodide Ions, Thianthrene |
| Light Source | Provides the energy for photo-excitation of the EDA complex. | Blue LEDs (e.g., 456 nm) |
| Solvent | Solubilizes reactants and facilitates complex formation. | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) |
Electrophilic and Ionic Reactions
The fundamental reactivity of this compound in ionic pathways is governed by the highly electrophilic nature of the sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur center electron-deficient and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.com The most common ionic reaction is nucleophilic substitution at the sulfuryl center, where a nucleophile displaces the chloride ion. nih.gov
The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, proceeding through a tetrahedral intermediate. This intermediate subsequently collapses, ejecting the chloride ion, which is a good leaving group, to yield the final substituted product.
Key ionic reactions include:
Reaction with Amines (Sulfonamide Formation): this compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.org These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. The resulting sulfonamides are generally very stable compounds. wikipedia.org
Reaction with Alcohols and Phenols (Sulfonate Ester Formation): In the presence of a base, alcohols and phenols act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. researchgate.net This reaction, known as sulfonylation, is a standard method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.
Table 2: Summary of Electrophilic Reactions of this compound
| Nucleophile | Product Class | General Reaction |
| Primary/Secondary Amine (R₂NH) | Sulfonamide | R'-SO₂Cl + 2 R₂NH → R'-SO₂NR₂ + R₂NH₂⁺Cl⁻ |
| Alcohol (R-OH) | Sulfonate Ester | R'-SO₂Cl + R-OH + Base → R'-SO₂OR + Base·HCl |
| Water (H₂O) | Sulfonic Acid | R'-SO₂Cl + H₂O → R'-SO₃H + HCl |
| Carbanion (e.g., Grignard) | Sulfone | R'-SO₂Cl + R⁻M⁺ → R'-SO₂-R + M⁺Cl⁻ |
Note: R' represents the 4-methoxybutan-2-yl group.
Hydrolytic Stability and Decomposition Pathways in Aqueous Media
Alkanesulfonyl chlorides are characteristically sensitive to moisture and are not stable in aqueous environments. fishersci.com this compound is expected to be highly reactive towards water, undergoing rapid hydrolysis. wikipedia.org
The primary decomposition pathway in aqueous media is hydrolysis via a nucleophilic substitution mechanism, with water acting as the nucleophile. rsc.org The water molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The final decomposition products are 4-methoxybutane-2-sulfonic acid and hydrochloric acid. fishersci.com Due to the generation of corrosive HCl gas, these reactions can be hazardous if not properly managed. fishersci.com
Kinetic studies on the hydrolysis of a series of simple alkanesulfonyl chlorides in water have shown that the reaction rates are remarkably similar across different structures, including those with ether linkages like methoxyethanesulfonyl chloride. mdpi.com These reactions typically follow first-order kinetics. mdpi.com This suggests that this compound will also decompose with a predictable, rapid rate in neutral aqueous solutions. The stability is further decreased under basic conditions due to the presence of the more potent hydroxide (B78521) nucleophile. rsc.org
Table 3: Hydrolytic Decomposition of this compound
| Condition | Decomposition Pathway | Products | Factors Affecting Stability |
| Aqueous Media (Neutral pH) | Hydrolysis (Solvolysis) | 4-Methoxybutane-2-sulfonic acid, Hydrochloric acid | Unstable; the compound is moisture-sensitive. |
| Aqueous Media (Basic pH) | Accelerated Hydrolysis | 4-Methoxybutane-2-sulfonate salt, Chloride salt, Water | Very unstable; the rate of hydrolysis is significantly increased by the hydroxide ion. |
| Anhydrous Conditions | Stable | N/A (No decomposition) | Stable when stored under inert, dry conditions. |
Advanced Reaction Chemistry and Synthetic Applications of 4 Methoxybutane 2 Sulfonyl Chloride
Derivatization to Sulfonamide Derivatives
The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Formation of Complex Sulfonamide Scaffolds with Amines
In principle, 4-Methoxybutane-2-sulfonyl chloride could be reacted with a variety of amines to generate a diverse library of sulfonamide derivatives. The methoxybutyl group could introduce specific steric and electronic properties to the resulting sulfonamide, potentially influencing its biological activity or material properties. The formation of more complex sulfonamide scaffolds would involve the use of multifunctional amines or subsequent chemical modifications of the initial sulfonamide product. However, no specific examples of such reactions with this compound have been documented.
Asymmetric Synthesis of Chiral Sulfonamides
The synthesis of chiral sulfonamides is an area of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Given that this compound possesses a chiral center at the carbon atom bearing the sulfonyl chloride group, its reaction with a chiral or achiral amine could, in theory, be controlled to produce enantiomerically enriched sulfonamides. This could be achieved through the use of chiral catalysts or by separating the resulting diastereomeric products if a chiral amine is used. There is, however, no specific research available on the asymmetric synthesis of chiral sulfonamides derived from this compound.
Generation of Sulfonate Esters and Thioesters
Sulfonyl chlorides are known to react with alcohols and thiols to form sulfonate esters and thioesters, respectively. These reactions are valuable for introducing the sulfonyl group into a wider range of molecules.
The reaction with alcohols, typically in the presence of a base like pyridine (B92270), would yield the corresponding sulfonate ester of 4-methoxybutane-2-sulfonic acid. Similarly, reaction with a thiol would produce a thioester. These derivatives could serve as intermediates in further synthetic transformations. Again, the scientific literature lacks specific examples of these reactions for this compound.
Reductive Transformations to Sulfinyl and Sulfhydryl Compounds
The reduction of sulfonyl chlorides can lead to the formation of compounds with sulfur in lower oxidation states, such as sulfinyl chlorides (sulfoxides) and thiols (sulfhydryl compounds). Various reducing agents can be employed to achieve these transformations. For instance, controlled reduction can yield the corresponding sulfinyl chloride, which is a valuable synthetic intermediate itself. More vigorous reduction can lead to the formation of the thiol, 4-methoxybutane-2-thiol (B15267830). While general methods for the reduction of sulfonyl chlorides are established, specific protocols and outcomes for this compound have not been reported.
Carbon-Sulfur Bond Formation via Catalytic Sulfonylation
Modern synthetic methods often employ metal catalysts to facilitate the formation of carbon-sulfur bonds using sulfonyl chlorides as a sulfur source. These reactions offer powerful ways to construct complex organosulfur compounds.
Metal-Catalyzed Coupling Reactions for Sulfone Synthesis
Palladium and other transition metals are known to catalyze the coupling of sulfonyl chlorides with various carbon nucleophiles, such as organoboron or organozinc reagents, to form sulfones. In such a reaction, this compound would serve as the electrophilic partner, allowing for the introduction of the 4-methoxybutan-2-sulfonyl group onto an aromatic or aliphatic carbon atom. The development of such catalytic systems has significantly expanded the toolbox for sulfone synthesis. However, the application of these methods specifically to this compound has not been described in the available literature.
Enantioselective Synthesis of α-C Chiral Sulfones
The development of methods for the asymmetric synthesis of α-C chiral sulfones is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net Traditionally, this has been challenging, but recent advances in catalysis have enabled the direct and enantioselective formation of C-S bonds. One of the most powerful strategies involves the generation of sulfonyl radicals from sulfonyl chlorides and their subsequent coupling with prochiral radical acceptors, mediated by a chiral catalyst. rsc.org
A prominent modern approach merges photoredox catalysis with nickel catalysis. In this system, an electron donor-acceptor (EDA) complex can form between a Hantzsch ester and an alkanesulfonyl chloride like this compound. researchgate.net Upon photoexcitation, this complex facilitates a single-electron transfer to generate a sulfonyl radical. This radical can then be captured in a nickel-catalyzed cycle involving a prochiral nucleophile (e.g., an organoboron reagent) and a chiral ligand, ultimately affording an α-C chiral sulfone with high enantioselectivity.
While specific data for this compound is not published, its structural similarity to other alkanesulfonyl chlorides suggests it would be a competent substrate in such reactions. The general scope of this transformation is broad, accommodating various sulfonyl chlorides and coupling partners.
Table 1: Representative Examples of Nickel-Catalyzed Enantioselective Sulfonylation
| Sulfonyl Chloride | Coupling Partner | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Methanesulfonyl Chloride | (4-Fluorophenyl)boronic acid | Chiral Bipyridine | 95 | 98:2 |
| Ethanesulfonyl Chloride | (Naphthalen-2-yl)boronic acid | Chiral Bipyridine | 88 | 97:3 |
| Cyclopropanesulfonyl Chloride | (4-Acetylphenyl)boronic acid | Chiral Bipyridine | 90 | 96:4 |
| Benzenesulfonyl Chloride | (Thiophen-3-yl)boronic acid | Chiral Bipyridine | 99 | 99:1 |
Data is representative of the general reaction class and not specific to this compound. Source: Adapted from findings on catalytic asymmetric production of α-C chiral sulfones. researchgate.net
Cycloaddition and Annulation Reactions with Unsaturated Substrates
Alkanesulfonyl chlorides are valuable precursors for generating sulfenes (R-CH=SO₂), which are highly reactive intermediates used in cycloaddition and annulation reactions. magtech.com.cn In the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or DIPEA, this compound can undergo dehydrochlorination to form 3-methoxy-1-methylprop-1-ene-1-sulfene. This transient species can be trapped in situ by various unsaturated substrates.
The most common reaction of sulfenes is the [2+2] cycloaddition with electron-rich alkenes or imines. researchgate.net Reaction with an imine, known as the Sulfa-Staudinger cycloaddition, yields a four-membered heterocyclic ring called a β-sultam. The stereochemical outcome (cis or trans) of the β-sultam is influenced by the substituents on both the sulfene (B1252967) and the imine. researchgate.net
Furthermore, sulfenes generated from alkanesulfonyl chlorides can participate in more complex annulation cascades. For instance, reaction with pyridinium (B92312) 1,4-zwitterionic thiolates can lead to formal [3+2] or stepwise [(5+2)-1] annulation pathways, depending on the structure of the sulfonyl chloride, affording complex sulfur-containing heterocycles like 3H-1,2-dithiole 2,2-dioxides or dihydropyrido researchgate.netrsc.orgthiazines. scispace.comacs.org
Table 2: Examples of Cycloaddition Reactions with in situ Generated Sulfenes
| Alkanesulfonyl Chloride | Unsaturated Substrate | Base | Product Type | Yield (%) |
|---|---|---|---|---|
| Methanesulfonyl Chloride | N-Benzylidenemethylamine | Et₃N | trans-β-Sultam | 69 |
| Phenylmethanesulfonyl Chloride | Pyridinium-1,4-thiolate | DIPEA | Dihydropyrido researchgate.netrsc.orgthiazine | 75 |
| Ethylmethanesulfonyl Chloride | Pyridinium-1,4-thiolate | DIPEA | 3H-1,2-Dithiole 2,2-dioxide | 80 |
| Benzylsulfonyl Chloride | 2-Phenyl-1-pyrroline | (Substrate) | N-Sulfonylation | 82 |
Data is representative of reactions of analogous sulfonyl chlorides. Source: Adapted from studies on sulfene cycloadditions and reactions with cyclic imines. researchgate.netacs.org
Reactions with Carbonyl Compounds (Aldehydes and Ketones)
The reaction of this compound with carbonyl compounds typically proceeds via the corresponding enolate to form β-keto sulfones, which are highly versatile synthetic intermediates. researchgate.netrsc.org The ketone or aldehyde is first treated with a suitable base (e.g., LDA, NaH, or Et₃N) to generate an enolate nucleophile. This enolate then attacks the electrophilic sulfur atom of the sulfonyl chloride in a C-sulfonylation reaction, displacing the chloride ion to furnish the β-keto sulfone. rsc.org
The choice of base and reaction conditions can be crucial for controlling the regioselectivity of enolate formation when using unsymmetrical ketones. rsc.org Modern methods have been developed that allow for the direct, one-pot synthesis of β-keto sulfones from ketones using various catalytic systems, avoiding the pre-formation of the enolate. researchgate.netrsc.org
A mechanistically distinct reaction involves the deprotonation of the α-carbon of the sulfonyl chloride itself using a strong base like an organolithium reagent. The resulting carbanion can then add to non-enolizable ketones (e.g., benzophenone) in an aldol-type addition. The adduct can subsequently cyclize and fragment to yield an olefin, in a transformation that mimics the Julia-Kocienski olefination. researchgate.netarkat-usa.org
Table 3: Synthesis of β-Keto Sulfones from Carbonyl Compounds
| Carbonyl Compound | Sulfonyl Chloride | Base/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acetophenone | p-Toluenesulfonyl chloride | Et₃N | 1-Phenyl-2-tosylethan-1-one | 82 |
| Cyclohexanone | Phenylsulfonyl iodide | DBU, CuBr₂ | 2-(Phenylsulfonyl)cyclohexan-1-one | 90 |
| Propiophenone | Methanesulfonyl chloride | LDA, then reaction | 1-Phenyl-2-(methylsulfonyl)propan-1-one | 75 |
| 1-(2-Chlorophenyl)ethan-1-one | Phenylsulfonyl chloride | Et₃N | 1-(2-Chlorophenyl)-2-(phenylsulfonyl)ethanone | 93 |
Data is representative of reactions with analogous sulfonylating agents. Source: Adapted from research on β-keto sulfone synthesis. researchgate.netrsc.org
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical chemistry studies of the chemical compound this compound. Despite extensive searches for scholarly articles and research data, no specific density functional theory (DFT) investigations, quantum chemical calculations, or detailed modeling of its chemical properties have been published.
This absence of dedicated research means that a detailed, data-driven analysis as outlined for this article cannot be constructed at this time. Key areas that remain uninvestigated for this compound include:
Molecular Structure and Reactivity: Optimized geometric parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability, have not been computationally determined. Furthermore, reactivity descriptors like atomic charges, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential maps, which are crucial for predicting its chemical behavior, are not available.
Reaction Mechanisms and Transition States: There are no published quantum chemical calculations detailing the mechanisms of reactions involving this compound. Consequently, information on the transition state structures, activation energies, and reaction pathways for its synthesis or subsequent transformations is unavailable.
Electronic and Steric Effects: The influence of the methoxy (B1213986) group and the alkyl chain on the reactivity and selectivity of the sulfonyl chloride functional group has not been specifically modeled. Understanding these electronic and steric effects is vital for predicting how the molecule will interact with other reagents.
Conformational Analysis and Stereochemistry: A systematic study of the different spatial arrangements (conformations) of this compound and their relative energies has not been performed. Such an analysis would be essential for predicting the most stable conformers and understanding its stereochemical properties, particularly given the chiral center at the second carbon position.
While general principles of computational chemistry can be applied to hypothesize about the properties of this compound based on simpler, analogous structures like alkanesulfonyl chlorides, any such discussion would be purely speculative and would not be based on the "detailed research findings" required for a scientifically rigorous article. The specific interplay of the ether functionality and the chiral sulfonyl chloride center presents a unique case that requires dedicated computational study.
The lack of research into the computational aspects of this compound highlights a niche area for future investigation within the field of theoretical and computational chemistry. Such studies would be invaluable for providing a fundamental understanding of its structure, reactivity, and potential applications. Until such research is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be written.
Advanced Analytical Methodologies and Derivatization Applications
Strategies for Enhanced Spectroscopic and Mass Spectrometric Detection
Applications in Pre-column and Post-column Derivatization for Chromatography
Derivatization strategies in chromatography are broadly classified as pre-column or post-column. chromatographyonline.com Both approaches can, in principle, utilize 4-Methoxybutane-2-sulfonyl chloride to enhance the detectability of target analytes.
Pre-column derivatization involves chemically modifying the analytes before their introduction into the chromatographic system. This is a widely used technique for several reasons. Firstly, it can improve the chromatographic behavior of the analytes, for example, by increasing their retention on a reversed-phase column. Secondly, and more importantly for detection, it can introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. nih.govacademicjournals.org Sulfonyl chlorides like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are classic examples of reagents used for pre-column derivatization of amino acids and phenols, rendering them highly fluorescent. chromatographyonline.comnih.gov The derivatized products must be stable throughout the chromatographic run. chromatographyonline.com Pre-column derivatization of amino acids with dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) produces stable derivatives that can be detected with high sensitivity using a simple UV/VIS detector. jascoinc.com
Post-column derivatization occurs after the analytes have been separated on the chromatographic column but before they reach the detector. chromatographyonline.com This approach is advantageous when the derivatized products are unstable or when the derivatizing agent interferes with the chromatographic separation. The reaction must be rapid and quantitative. chromatographyonline.com While less common for sulfonyl chlorides compared to reagents like ninhydrin (B49086) for amino acid analysis, a post-column reaction setup could be designed for analytes that are amenable to rapid reaction with this compound.
| Derivatization Technique | Description | Advantages | Considerations |
| Pre-column Derivatization | Analytes are chemically modified before chromatographic separation. chromatographyonline.com | Can improve chromatographic behavior and introduces a detectable tag. nih.govacademicjournals.org | Derivatives must be stable throughout the analysis. chromatographyonline.com |
| Post-column Derivatization | Derivatization occurs after separation and before detection. chromatographyonline.com | Useful for unstable derivatives and avoids interference from the reagent during separation. chromatographyonline.com | The reaction must be rapid and complete. chromatographyonline.com |
Advanced Spectroscopic Characterization of Sulfonyl Chloride Modified Materials
When this compound is used to modify surfaces or materials, a suite of advanced spectroscopic techniques can be employed to provide a detailed characterization of the resulting chemical and physical properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis of Modified Materials
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nanometers of a material. thermofisher.com When a material is modified with this compound, XPS can be used to confirm the successful immobilization of the molecule and to probe the chemical environment of the constituent elements.
For example, in a study of benzenesulfonyl chloride (BSC) immobilized on an aminosilane-modified silica (B1680970) surface, XPS was instrumental in characterizing the chemical changes. acs.org The appearance of a sulfur (S 2p) signal at a binding energy of 168.8 eV was indicative of the formation of a sulfonamide, confirming the reaction between the sulfonyl chloride and the amine groups on the surface. Concurrently, changes in the nitrogen (N 1s) spectrum, with a decrease in the free amine peak and the appearance of a new component consistent with an amide functionality, provided further evidence of the covalent linkage. acs.org
Similarly, for a material modified with this compound, XPS analysis would be expected to show characteristic signals for sulfur, carbon, and oxygen. The high-resolution S 2p spectrum would be of particular interest, with the binding energy providing information about the oxidation state and chemical environment of the sulfur atom. In a study on a sulfonyl-chloride-modified lignin-based porous carbon, an S 2p binding energy around 168.3 eV was attributed to sulfonamides. mdpi.com Any unreacted sulfonyl chloride groups might also be distinguishable. Furthermore, analysis of the C 1s and O 1s spectra could provide insights into the integrity of the methoxybutyl group after the modification process.
| Element | Orbital | Typical Binding Energy (eV) for Sulfonamides | Information Gained |
| Sulfur | S 2p | 168.3 - 168.8 | Confirmation of sulfonyl group presence and formation of sulfonamide linkage. acs.orgmdpi.com |
| Nitrogen | N 1s | ~399.9 | Evidence of primary amine conversion to an amide functionality. acs.org |
| Carbon | C 1s | ~284 | Analysis of the carbon backbone and functional groups. |
| Oxygen | O 1s | ~533 | Information on the ether and sulfonyl oxygen atoms. |
Detailed Vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Mechanistic Insights
Vibrational spectroscopy (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of molecules and for monitoring the progress of chemical reactions, thereby providing mechanistic insights.
FT-IR and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. The sulfonyl chloride group has strong, characteristic absorption bands in the infrared spectrum. Generally, sulfonyl chlorides exhibit strong asymmetric and symmetric stretching vibrations for the SO₂ group, typically in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Upon reaction of this compound with a nucleophile, for example, to form a sulfonamide or sulfonate ester, the positions of these bands would be expected to shift, providing a clear indication of the reaction's progress. FT-IR and Raman spectroscopy have been used to investigate the vibrational assignments of compounds like p-iodobenzene sulfonyl chloride, aided by theoretical calculations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments within the molecule. The chemical shifts of the protons and carbons adjacent to the sulfonyl chloride group would be significantly different from those in the resulting sulfonamide or sulfonate ester, allowing for straightforward monitoring of the reaction. For instance, the proton alpha to the sulfonyl chloride group is expected to be deshielded due to the electron-withdrawing nature of the SO₂Cl group. acdlabs.com
Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously assign all the signals in the spectra of the starting material and the product, confirming the structure of the derivatized analyte. In-situ NMR monitoring, where spectra are acquired directly from the reacting mixture over time, can provide detailed kinetic and mechanistic information about the derivatization reaction. Such studies have been performed to investigate the kinetics of the conversion of thiophenols to sulfenyl chlorides. ed.ac.uk
| Spectroscopic Technique | Key Observables for this compound | Information Provided |
| FT-IR Spectroscopy | Strong SO₂ stretching bands (asymmetric and symmetric). | Confirmation of the sulfonyl chloride functional group and its conversion during reaction. acdlabs.comresearchgate.net |
| Raman Spectroscopy | Complementary vibrational modes to FT-IR. | Detailed structural information and vibrational assignments. researchgate.net |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of the methoxybutyl chain protons. | Structural elucidation and monitoring of reaction progress through changes in chemical shifts, especially for the proton alpha to the SO₂Cl group. acdlabs.comacs.org |
| ¹³C NMR Spectroscopy | Chemical shifts of the carbon atoms in the methoxybutyl chain. | Confirmation of the carbon skeleton and changes in the electronic environment upon reaction. acs.org |
| In-situ NMR | Time-resolved spectral changes. | Kinetic and mechanistic details of the derivatization reaction. ed.ac.uk |
Future Research Directions and Emerging Applications of 4 Methoxybutane 2 Sulfonyl Chloride
Development of Novel Catalytic Systems for Chemoselective Transformations
The reactivity of the sulfonyl chloride group makes 4-methoxybutane-2-sulfonyl chloride a versatile building block, yet its full potential is contingent on the development of advanced catalytic systems that can control its reactivity with high chemoselectivity. Future research is poised to explore novel catalysts that can selectively activate the S-Cl bond in the presence of other functional groups, or alternately, direct reactions to other parts of the molecule while preserving the sulfonyl chloride moiety.
A promising avenue lies in the application of transition-metal catalysis. Systems based on palladium, copper, and silver have shown efficacy in transformations of other sulfonyl chlorides. For instance, palladium-catalyzed cross-coupling reactions can convert sulfonyl chlorides into thioethers or biaryls through desulfonylative pathways. researchgate.net Similarly, silver(I) catalysts have been used to react terminal arylacetylenes with sulfonyl chlorides to produce vinyl sulfones. sioc-journal.cn Adapting these systems for this compound could enable the selective formation of new carbon-sulfur or carbon-carbon bonds. A key challenge will be managing the reactivity to prevent unwanted side reactions, such as elimination or cleavage of the methoxy (B1213986) ether linkage.
Photoredox and electrochemical catalysis offer mild and highly selective alternatives to traditional methods. acs.org These techniques can generate sulfonyl radicals from sulfonyl chlorides under gentle conditions, which can then participate in a variety of transformations, including additions to alkenes and alkynes. For this compound, this could open pathways to complex sulfonated molecules that are inaccessible through conventional thermal reactions. The development of photocatalysts specifically tailored to the electronic properties of aliphatic sulfonyl chlorides will be crucial for optimizing reaction efficiency and selectivity.
Organocatalysis also presents a significant opportunity. Chiral N-heterocyclic carbenes (NHCs) have been used for the enantioselective sulfonylation of benzaldehydes, where the sulfonyl chloride acts as both an oxidant and a nucleophile after reduction. frontiersin.org Exploring such systems with this compound could lead to new methods for creating complex chiral sulfone-containing molecules.
Table 1: Potential Catalytic Systems for Chemoselective Transformations
| Catalytic Approach | Catalyst Example | Potential Transformation of this compound | Research Focus |
| Transition-Metal Catalysis | Palladium/Xantphos | Desulfonylative coupling to form thioethers or C-C bonds | Ligand design to control selectivity and prevent ether cleavage. |
| Silver(I) Nitrate | Addition to alkynes to form vinyl sulfones | Substrate scope exploration and mechanistic studies. | |
| Cobaloxime | Radical allylic C-H sulfonylation | Achieving high regioselectivity and chemoselectivity in complex alkenes. acs.org | |
| Photoredox Catalysis | Iridium or Ruthenium complexes | Hydrosulfonylation of alkenes and alkynes | Development of photocatalysts for aliphatic sulfonyl chlorides. |
| Organocatalysis | Chiral N-Heterocyclic Carbenes | Asymmetric sulfonylation reactions | Catalyst design for stereocontrol and functional group tolerance. frontiersin.org |
Exploration of New Asymmetric Synthetic Strategies for Chiral Methoxybutane Sulfonyl Derivatives
The sulfur atom in this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The development of methods to synthesize enantiomerically pure forms of this compound and its derivatives is a significant area for future research, as chiral sulfonyl compounds are valuable in asymmetric synthesis and as pharmacophores. acs.org
One major strategy involves the asymmetric synthesis of the sulfonyl chloride itself. This could potentially be achieved through the kinetic resolution of a racemic precursor, such as a corresponding sulfinamide or sulfinate ester, followed by oxidation. acs.org Another approach could be the development of a catalytic asymmetric method for the direct synthesis of the chiral sulfonyl chloride, although this remains a challenging area in synthetic chemistry.
A more explored avenue is the use of chiral catalysts to control the stereochemical outcome of reactions involving the sulfonyl chloride. For example, sequential catalysis involving palladium and copper has been successfully used for the asymmetric synthesis of chiral β-alkynyl sulfonyl derivatives. rsc.orgrsc.org Applying this methodology to reactions with this compound could provide access to a wide range of enantioenriched sulfonyl-containing products. The key would be the selection of appropriate chiral ligands, such as WALPHOS or JOSIPHOS, that can effectively control the stereochemistry of the reaction. rsc.org
Furthermore, the development of stereoselective reactions using N-sulfinyl imidates derived from this compound presents another promising direction. Alpha-alkylation of N-sulfinyl imidates has been shown to proceed with high diastereoselectivity, providing a route to chiral α-substituted compounds. researchgate.net This strategy could be adapted to create a variety of chiral building blocks for organic synthesis.
Table 2: Proposed Asymmetric Strategies and Potential Outcomes
| Synthetic Strategy | Key Reagents/Catalysts | Target Chiral Derivative | Expected Outcome Metric |
| Sequential Catalysis | Palladium and Copper catalysts with chiral ligands (e.g., JOSIPHOS) | Chiral β-alkynyl methoxybutane sulfones | High enantiomeric excess (ee > 90%) |
| Asymmetric Alkylation | N-sulfinyl imidate derivatives, strong base | α-substituted chiral methoxybutane sulfinamides | High diastereomeric ratio (dr > 95:5) |
| Kinetic Resolution | Chiral amines or alcohols with a racemic precursor | Enantiopure (R)- or (S)-4-methoxybutane-2-sulfinate ester | High enantiomeric excess (ee > 95%) |
Integration into Advanced Materials Science and Functional Polymers
The incorporation of sulfonyl-containing moieties into polymers can significantly alter their physical and chemical properties, leading to applications in advanced materials. While direct research on this compound in this area is limited, the known reactivity of sulfonyl chlorides provides a clear path for future exploration in materials science. cmu.edu
A primary research direction is the use of this compound as a precursor for functional monomers. By reacting the sulfonyl chloride with a polymerizable group (e.g., a vinyl or styrenic group), novel monomers can be synthesized. These monomers can then be polymerized or copolymerized to create functional polymers with tailored properties. For example, the incorporation of the methoxybutane sulfonyl group could enhance the solubility, thermal stability, or ion-conducting properties of the resulting polymer. This approach has been used to create self-doped conducting polymers from other sulfonyl chlorides.
Another emerging application is in the surface modification of materials. The high reactivity of the sulfonyl chloride group allows it to be grafted onto surfaces containing nucleophilic sites, such as hydroxyl or amine groups. This could be used to modify the surface properties of various substrates, such as silica (B1680970), cellulose, or other polymers, to control wettability, adhesion, or biocompatibility.
Furthermore, this compound could serve as an initiator in living radical polymerization (LRP). cmu.edu Sulfonyl chlorides have been successfully used to initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions. The structure of this compound, with its aliphatic backbone and ether linkage, could lead to polymers with unique end-group functionalities and potentially different thermal or mechanical properties compared to those initiated by aromatic sulfonyl chlorides.
Table 3: Potential Applications in Materials Science
| Application Area | Method of Integration | Potential Material | Key Property Enhancement |
| Functional Polymers | Synthesis of a functional monomer followed by polymerization | Sulfonated polyolefins or polystyrenes | Improved ion conductivity, solubility, or thermal stability. |
| Surface Modification | Grafting onto surfaces with -OH or -NH2 groups | Modified silica, cellulose, or polymer films | Controlled wettability, biocompatibility, or adhesion. |
| Polymer Synthesis | Initiator for Living Radical Polymerization (LRP) | Poly(methyl methacrylate) or Polystyrene with specific end-groups | Controlled molecular weight and polymer architecture. |
Rational Design of New Reactivity Profiles Based on Computational Predictions
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules like this compound, paving the way for the rational design of new reactions and applications. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reaction mechanisms, and potential energy surfaces of reactions involving this compound.
One key area for future computational work is the detailed study of reaction mechanisms. For example, DFT calculations can be used to elucidate the transition states and intermediates in the catalytic transformations discussed in section 7.1. This can help in understanding the factors that control chemoselectivity and regioselectivity, and can guide the design of more efficient catalysts. mdpi.com Computational studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have already provided valuable insights into their reactivity, and similar studies on aliphatic sulfonyl chlorides like this compound would be highly beneficial. mdpi.com
Computational methods can also be used to predict new reactivity profiles. By calculating properties such as bond dissociation energies, electrostatic potentials, and frontier molecular orbital energies, researchers can identify the most likely sites for reaction under different conditions. This can lead to the discovery of novel transformations that have not yet been explored experimentally. For example, computational screening could identify new classes of nucleophiles or radical partners that would react selectively with this compound.
Furthermore, machine learning models are emerging as a powerful tool for predicting reaction outcomes. acs.org By training these models on large datasets of known reactions, it is possible to predict the products of new reactions with a high degree of accuracy. Applying such models to this compound could accelerate the discovery of new synthetic routes and applications by rapidly screening a vast number of potential reaction partners and conditions. acs.orgroyalsocietypublishing.org
Table 4: Focus Areas for Computational Studies
| Computational Method | Research Question | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | What is the mechanism of a novel catalytic reaction? | Detailed energy profiles, transition state geometries, and understanding of selectivity. |
| What is the effect of the methoxy group on reactivity? | Quantification of electronic and steric effects on the sulfonyl chloride group. | |
| Molecular Dynamics (MD) Simulations | How does the molecule interact with a polymer matrix or surface? | Insights into conformation, binding energies, and material compatibility. |
| Machine Learning Models | What is the most likely product of a reaction with a new reagent? | High-throughput screening of reaction conditions and prediction of novel transformations. acs.org |
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxybutane-2-sulfonyl chloride in laboratory settings?
The synthesis of this compound typically involves chlorination of sulfonic acid precursors. A common method includes reacting 4-methoxybutane-2-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:
- Step 1: Activation of the sulfonic acid by dissolving in an anhydrous solvent (e.g., dichloromethane).
- Step 2: Dropwise addition of SOCl₂ at 0–5°C to control exothermicity.
- Step 3: Refluxing for 4–6 hours to ensure complete conversion.
- Step 4: Removal of excess SOCl₂ and solvent under reduced pressure.
Yield optimization requires strict anhydrous conditions and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) . Alternative routes may use phosphorus pentachloride (PCl₅), but SOCl₂ is preferred due to milder byproducts (SO₂ and HCl) .
Q. What precautions are necessary when handling this compound due to its reactivity?
This compound is moisture-sensitive, corrosive, and releases HCl upon hydrolysis. Key precautions include:
- Storage: Under inert gas (N₂/Ar) in airtight, glass containers at –20°C.
- Handling: Use gloves, goggles, and a fume hood. Quench accidental spills with sodium bicarbonate or inert adsorbents.
- Reactivity: Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent premature hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy: ¹H/¹³C NMR confirms methoxy (–OCH₃) and sulfonyl (–SO₂Cl) groups. For example, the methoxy proton resonates at δ 3.2–3.4 ppm, while sulfonyl chloride carbons appear downfield (δ 45–55 ppm for –SO₂Cl) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 200.05 for C₅H₁₁ClO₃S).
- FT-IR: Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of sulfonamide derivatives using this compound?
Optimization strategies include:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance nucleophilic attack by amines .
- Stoichiometry: Employ 1.2 equivalents of amine to drive the reaction to completion.
- Temperature: Conduct reactions at 0–25°C to minimize side reactions (e.g., hydrolysis).
- Base Addition: Add triethylamine (2.0 equivalents) to scavenge HCl and maintain a neutral pH.
Yields exceeding 85% are achievable under these conditions .
Q. What strategies can mitigate competing side reactions during sulfonylation reactions involving this compound?
Common side reactions include hydrolysis to sulfonic acid or over-sulfonylation. Mitigation approaches:
- Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis.
- Stepwise Addition: Introduce nucleophiles (e.g., amines) slowly to avoid local excess.
- Low Temperatures: Perform reactions at –10°C to suppress thermal decomposition .
Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in electrophilic substitutions?
The methoxy group (–OCH₃) is electron-donating via resonance, increasing electron density at the sulfonyl chloride group. This enhances electrophilicity at the sulfur atom, accelerating nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the methoxy group may reduce reactivity with bulky nucleophiles .
Q. What are the applications of this compound in developing sulfonamide-based pharmacophores for drug discovery?
This compound serves as a key intermediate for sulfonamide drugs due to its ability to form stable covalent bonds with amine-containing biomolecules. Applications include:
- Antimicrobial Agents: Sulfonamides derived from this compound exhibit activity against Gram-positive bacteria by inhibiting dihydropteroate synthase .
- Kinase Inhibitors: Functionalization with heterocyclic amines (e.g., pyridine) generates candidates for tyrosine kinase inhibition in cancer therapy .
- Bioconjugation: Used to modify peptides or antibodies for targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
